molecular formula C18H18N2O2S B5518968 4-{[2-(propan-2-ylsulfanyl)phenyl]carbonyl}-3,4-dihydroquinoxalin-2(1H)-one

4-{[2-(propan-2-ylsulfanyl)phenyl]carbonyl}-3,4-dihydroquinoxalin-2(1H)-one

Cat. No.: B5518968
M. Wt: 326.4 g/mol
InChI Key: FDTGHDJBRNFQOD-UHFFFAOYSA-N
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Description

4-{[2-(propan-2-ylsulfanyl)phenyl]carbonyl}-3,4-dihydroquinoxalin-2(1H)-one is a complex organic compound with potential applications in various fields of scientific research. This compound features a quinoxaline core, which is a bicyclic structure containing nitrogen atoms, and a phenyl group substituted with a propan-2-ylsulfanyl moiety. The unique structure of this compound makes it an interesting subject for study in organic chemistry and related disciplines.

Scientific Research Applications

4-{[2-(propan-2-ylsulfanyl)phenyl]carbonyl}-3,4-dihydroquinoxalin-2(1H)-one has several applications in scientific research:

Future Directions

The future research directions for this compound could include exploring its potential biological activities, optimizing its synthesis process, and studying its physical and chemical properties in more detail .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[2-(propan-2-ylsulfanyl)phenyl]carbonyl}-3,4-dihydroquinoxalin-2(1H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Additionally, continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-{[2-(propan-2-ylsulfanyl)phenyl]carbonyl}-3,4-dihydroquinoxalin-2(1H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Nitro derivatives, halogenated compounds

Mechanism of Action

The mechanism of action of 4-{[2-(propan-2-ylsulfanyl)phenyl]carbonyl}-3,4-dihydroquinoxalin-2(1H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The quinoxaline core can intercalate with DNA, potentially leading to anticancer effects. The propan-2-ylsulfanyl group may enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline Derivatives: Compounds with similar quinoxaline cores but different substituents.

    Phenyl Sulfanyl Compounds: Compounds with phenyl groups substituted with sulfanyl moieties.

Uniqueness

4-{[2-(propan-2-ylsulfanyl)phenyl]carbonyl}-3,4-dihydroquinoxalin-2(1H)-one is unique due to the combination of its quinoxaline core and the propan-2-ylsulfanyl-substituted phenyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

IUPAC Name

4-(2-propan-2-ylsulfanylbenzoyl)-1,3-dihydroquinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2S/c1-12(2)23-16-10-6-3-7-13(16)18(22)20-11-17(21)19-14-8-4-5-9-15(14)20/h3-10,12H,11H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDTGHDJBRNFQOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=CC=C1C(=O)N2CC(=O)NC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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